4-Amino-3-chloro-2-fluorobenzonitrile 4-Amino-3-chloro-2-fluorobenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13790437
InChI: InChI=1S/C7H4ClFN2/c8-6-5(11)2-1-4(3-10)7(6)9/h1-2H,11H2
SMILES: C1=CC(=C(C(=C1C#N)F)Cl)N
Molecular Formula: C7H4ClFN2
Molecular Weight: 170.57 g/mol

4-Amino-3-chloro-2-fluorobenzonitrile

CAS No.:

Cat. No.: VC13790437

Molecular Formula: C7H4ClFN2

Molecular Weight: 170.57 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-chloro-2-fluorobenzonitrile -

Specification

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
IUPAC Name 4-amino-3-chloro-2-fluorobenzonitrile
Standard InChI InChI=1S/C7H4ClFN2/c8-6-5(11)2-1-4(3-10)7(6)9/h1-2H,11H2
Standard InChI Key AJCBKKMMRONXGD-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C#N)F)Cl)N
Canonical SMILES C1=CC(=C(C(=C1C#N)F)Cl)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s benzene ring features substituents at the 2-, 3-, and 4-positions:

  • 2-position: Fluoro group (-F)

  • 3-position: Chloro group (-Cl)

  • 4-position: Amino group (-NH₂)

  • 1-position: Nitrile group (-C≡N)

This arrangement creates a polarized electron distribution, with the electron-withdrawing nitrile and halogen atoms (F, Cl) counterbalanced by the electron-donating amino group. The resulting dipole moment influences reactivity in electrophilic and nucleophilic reactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₄ClFN₂
Molecular Weight170.57 g/mol
IUPAC Name4-amino-3-chloro-2-fluorobenzonitrile
SMILESC1=CC(=C(C(=C1C#N)F)Cl)N
InChIKeyAJCBKKMMRONXGD-UHFFFAOYSA-N

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch), ~3350 cm⁻¹ (N-H stretch), and 600–800 cm⁻¹ (C-Cl/C-F bends).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons appear as a complex multiplet (δ 6.8–7.5 ppm), with the amino proton resonating as a broad singlet (δ ~5.2 ppm).

    • ¹³C NMR: Nitrile carbon at δ ~115 ppm; aromatic carbons between δ 110–150 ppm, influenced by substituent effects.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A multi-step route typically involves:

  • Halogenation: Chlorination and fluorination of 4-nitrobenzonitrile using Cl₂ gas and HF-pyridine.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) to convert the nitro group to -NH₂.

Reaction Scheme:

4-NitrobenzonitrileHF, PyridineCl23-Chloro-2-fluoro-4-nitrobenzonitrileH2,Pd/CEtOH4-Amino-3-chloro-2-fluorobenzonitrile\text{4-Nitrobenzonitrile} \xrightarrow[\text{HF, Pyridine}]{\text{Cl}_2} \text{3-Chloro-2-fluoro-4-nitrobenzonitrile} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH}} \text{4-Amino-3-chloro-2-fluorobenzonitrile}

Industrial Production Challenges

  • Regioselectivity: Controlling halogen placement requires precise temperature and catalyst control.

  • Yield Optimization: Reported yields for chloro-fluoro intermediates rarely exceed 40%, necessitating recycling protocols.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Kinase Inhibitors: The nitrile group chelates ATP-binding sites in target enzymes.

  • Anticancer Agents: Structural analogs show promise in preclinical studies for disrupting microtubule assembly.

Materials Science

  • Liquid Crystals: The polarizable nitrile and halogen groups enhance dielectric anisotropy in display technologies.

  • Coordination Polymers: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage.

Research Frontiers and Challenges

Catalytic Functionalization

Recent studies explore Pd-catalyzed cross-couplings to introduce aryl/alkynyl groups at the 5-position, enabling access to diversified chemical libraries.

Computational Modeling

Density functional theory (DFT) simulations predict strong hydrogen-bonding interactions with biological targets, guiding drug design efforts.

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